molecular formula C16H22N2O B5633910 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole

Katalognummer B5633910
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: IDAUKGQKTOZHBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and the survival of malignant B-cells.

Wirkmechanismus

The mechanism of action of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole involves the inhibition of BTK, which is a cytoplasmic tyrosine kinase that is essential for B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound leads to the suppression of these signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. Treatment with this compound leads to the inhibition of B-cell proliferation and survival, resulting in the suppression of tumor growth. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab, which is a monoclonal antibody that targets CD20 on B-cells. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole in lab experiments is its high potency and selectivity for BTK. This compound has been optimized to produce high yields and purity, making it suitable for use in a wide range of experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For research on 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole include the optimization of dosing regimens, the evaluation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can predict response to treatment. In addition, further studies are needed to evaluate the safety and tolerability of this compound in humans and to identify potential side effects.

Synthesemethoden

The synthesis of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide to form 2-(2-tert-butyl-6-methylphenoxy)ethanol. This intermediate is then reacted with 1H-imidazole-1-ethanol to produce the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia. Preclinical studies have shown that this compound is a potent inhibitor of BTK, which is a key signaling molecule in B-cell receptor signaling. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, making it an attractive target for cancer therapy.

Eigenschaften

IUPAC Name

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-6-5-7-14(16(2,3)4)15(13)19-11-10-18-9-8-17-12-18/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAUKGQKTOZHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.